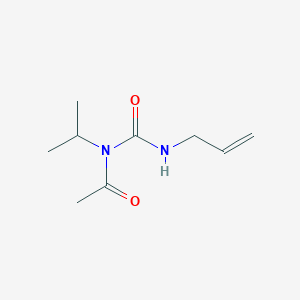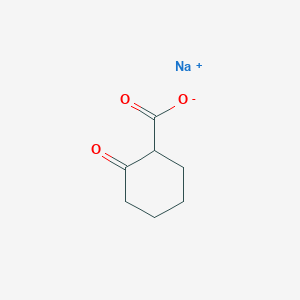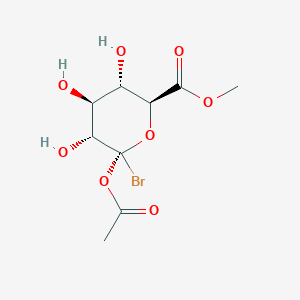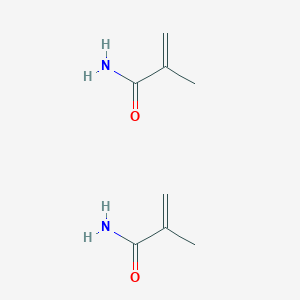
Allyl-isopropyl-acetylharnstoff
Descripción general
Descripción
Allyl-isopropyl-acetylharnstoff is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl-isopropyl-acetylharnstoff suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl-isopropyl-acetylharnstoff including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Carbonyl Allylation
Allyl acetate is used in enantioselective carbonyl allylation, a process where allyl acetate, in the presence of an iridium catalyst, reacts with benzylic alcohols or aryl aldehydes to produce C-allylated products with exceptional enantioselectivity. This method allows carbonyl allylation from the alcohol or aldehyde oxidation level without preformed allylmetal reagents (Kim, Ngai, & Krische, 2008).
Regulation of Heme Biosynthesis
2-Allyl-2-isopropylacetamide, a related compound, induces δ-aminolevulinic acid synthetase in cultured avian hepatocytes, impacting the regulation of heme biosynthesis. This induction is related to experimental porphyria and is affected by inhibitors of protein synthesis (Strand, Manning, & Marver, 1972).
Asymmetric Allylic Alkylation
Molybdenum-catalyzed asymmetric allylic alkylation using allyl acetate allows for extraordinary levels of selectivity in producing unusual quaternary amino acids. These are crucial for biological applications and offer a complementary approach to traditional palladium-catalyzed reactions (Trost & Dogra, 2002).
Transfer Hydrogenation of Carbonyl Compounds
Zr-based MOF-808, used with allyl acetate as the hydride donor, catalyzes the Meerwein–Ponndorf–Verley reduction, efficiently converting carbonyl compounds to their corresponding allylic alcohols (Plessers, Fu, Tan, Vos, & Roeffaers, 2016).
Radical Allylation
Allyl isopropyl sulfones are used in radical allylation processes. This method allows for the rapid assembly of highly functionalized structures under mild conditions, using readily available substrates and reagents (Charrier & Zard, 2008).
Homogeneous Acetylation of Cellulose
1-Allyl-3-methylimidazolium chloride, an ionic liquid, enables acetylation of cellulose in the absence of catalysts. This method produces cellulose acetates with varying degrees of substitution under homogeneous conditions (Wu, Zhang, Zhang, He, Ren, & Guo, 2004).
Propiedades
IUPAC Name |
N-propan-2-yl-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-6-10-9(13)11(7(2)3)8(4)12/h5,7H,1,6H2,2-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOGNFCXFRFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-isopropyl-acetylharnstoff | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aza-bicyclo[3.2.0]heptan-7-ol](/img/structure/B8063349.png)

![[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B8063376.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-3-oxo-1-[4-(trifluoromethyl)phenyl]but-1-enyl]amino]propyl]propanamide](/img/structure/B8063381.png)




![1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester](/img/structure/B8063406.png)

![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)

![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)
![2-(Methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8063435.png)